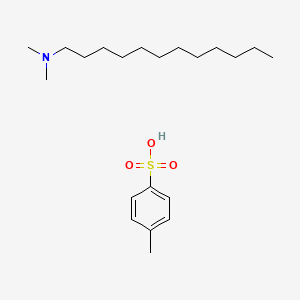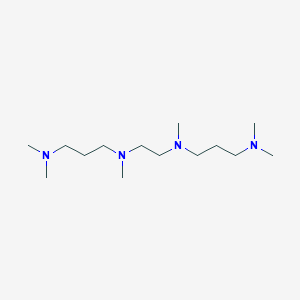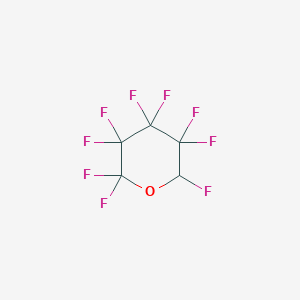![molecular formula C24H17N3 B14467396 4-([2,6'-Biquinolin]-2'-yl)aniline CAS No. 65955-08-0](/img/structure/B14467396.png)
4-([2,6'-Biquinolin]-2'-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([2,6’-Biquinolin]-2’-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,6’-Biquinolin]-2’-yl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with an aniline derivative through a palladium-catalyzed amination reaction. This reaction often uses palladium(II) acetate as the catalyst and triphenylphosphine as the ligand, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-([2,6’-Biquinolin]-2’-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-([2,6’-Biquinolin]-2’-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-([2,6’-Biquinolin]-2’-yl)aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-([2,6’-Biquinolin]-2’-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may interact with enzymes and proteins, affecting their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Quinolinyl aniline: Similar structure but with the quinoline moiety attached at a different position.
4-Quinolinyl aniline: Another isomer with the quinoline moiety attached at the 4-position.
2,6-Di(quinolin-2-yl)aniline: A compound with two quinoline moieties attached to the aniline group.
Uniqueness
4-([2,6’-Biquinolin]-2’-yl)aniline is unique due to its specific attachment of the quinoline moiety at the 2-position, which may confer distinct chemical and biological properties compared to its isomers and analogs.
This detailed article provides a comprehensive overview of 4-([2,6’-Biquinolin]-2’-yl)aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
65955-08-0 |
|---|---|
Formule moléculaire |
C24H17N3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-(6-quinolin-2-ylquinolin-2-yl)aniline |
InChI |
InChI=1S/C24H17N3/c25-20-10-5-17(6-11-20)22-13-8-18-15-19(9-14-24(18)27-22)23-12-7-16-3-1-2-4-21(16)26-23/h1-15H,25H2 |
Clé InChI |
UTVFPSVVITZDHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C3)N=C(C=C4)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)


![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)



